5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
Compounds like this typically belong to a class of organic compounds known as aromatic heteropolycyclic compounds. They are characterized by multiple ring structures that contain atoms of at least two different elements as part of the ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions, including the formation of the pyrimidoindole ring system . The exact synthesis would depend on the specific substituents and their positions on the ring .Molecular Structure Analysis
The molecular structure of a compound like this would be characterized by the presence of the pyrimidoindole core, with the benzyl groups substituted at the 5 and 3 positions . The fluorine and methoxy groups on the benzyl rings add further complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For instance, the fluorine atom might be susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom might increase its lipophilicity, affecting its solubility and distribution in the body .Scientific Research Applications
1. Hepatitis B Virus Inhibitor
A compound similar to 5-(2-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has been identified as a potential inhibitor of the Hepatitis B virus (HBV). This substance exhibits nanomolar inhibitory activity against HBV in vitro, suggesting its potential as a therapeutic agent for HBV infection (Ivashchenko et al., 2019).
2. Anti-aggregation Activity in Blood Platelets
A derivative of the pyrimido[5,4-b]indol family, closely related to the specified compound, was found to have blood platelet antiaggregation activity. This suggests its potential application in treating disorders related to blood clotting or in preventing thrombosis (Monge et al., 1991).
3. Antitumor Activity
Another similar compound in the pyrimido[5,4-b]indole class demonstrated promising antitumor activity. This could indicate that derivatives like this compound might have potential applications in cancer treatment or as a part of chemotherapeutic regimens (Nguyen et al., 1990).
4. Salmonella Biofilm Inhibitors
Derivatives of the pyrimido[5,4-b]indole family have been identified as potential inhibitors of Salmonella biofilms. They could be used in preventing or eradicating bacterial biofilms, which are crucial in managing bacterial infections, especially in industrial and healthcare settings (Robijns et al., 2012).
5. Larvicidal Activity
Pyrimidine derivatives structurally similar to this compound have shown significant larvicidal activity. This suggests their potential application in controlling insect populations, especially in agricultural or public health contexts (Gorle et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(2-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-31-19-12-10-17(11-13-19)14-28-16-27-23-20-7-3-5-9-22(20)29(24(23)25(28)30)15-18-6-2-4-8-21(18)26/h2-13,16H,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFLJGPXJRSPQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC=CC=C5F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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